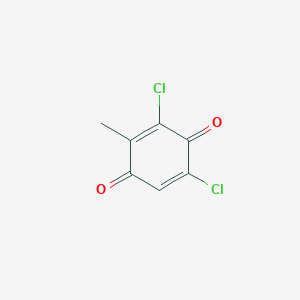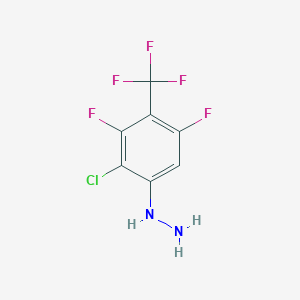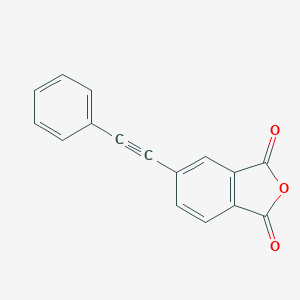
1-乙基金刚烷
概述
描述
1-Ethyladamantane is an organic compound with the molecular formula C12H20. It belongs to the adamantane family, which is characterized by a tricyclic structure composed of three fused cyclohexane rings. This compound is known for its unique stability and rigidity, making it an interesting subject for various scientific studies and industrial applications .
科学研究应用
1-Ethyladamantane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various adamantane derivatives, which are valuable in materials science and catalysis.
Biology: Adamantane derivatives are studied for their potential antiviral and antibacterial properties.
Medicine: Compounds like memantine, derived from adamantane, are used in the treatment of neurological disorders such as Alzheimer’s disease.
准备方法
Synthetic Routes and Reaction Conditions
1-Ethyladamantane can be synthesized through the alkylation of adamantane. One common method involves the use of aluminum chloride as a catalyst in the presence of ethylene. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-ethyladamantane often involves the catalytic hydrogenation of perhydroacenaphthene. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to maximize yield and purity .
化学反应分析
Types of Reactions
1-Ethyladamantane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of adamantanone derivatives.
Reduction: Hydrogenation reactions can convert 1-ethyladamantane into more saturated derivatives.
Substitution: Halogenation reactions, such as bromination, can introduce halogen atoms into the adamantane structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromine in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Saturated adamantane derivatives.
Substitution: Halogenated adamantane compounds.
作用机制
The mechanism of action of 1-ethyladamantane and its derivatives often involves interactions with biological membranes and proteins. For instance, memantine, an adamantane derivative, acts as an NMDA receptor antagonist, modulating the activity of glutamate in the brain. This helps in reducing excitotoxicity, which is implicated in neurodegenerative diseases .
相似化合物的比较
Similar Compounds
Adamantane: The parent compound with a similar tricyclic structure.
1,3-Dimethyladamantane: A derivative with two methyl groups attached to the adamantane core.
2-Ethyladamantane: An isomer of 1-ethyladamantane with the ethyl group attached at a different position.
Uniqueness
1-Ethyladamantane is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its ethyl group enhances its solubility in organic solvents and modifies its reactivity compared to other adamantane derivatives .
属性
IUPAC Name |
1-ethyladamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHCCWEYOKFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335019 | |
| Record name | 1-Ethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-69-4 | |
| Record name | 1-Ethyladamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30335019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reaction pathways of 1-ethyladamantane during anodic oxidation?
A1: The anodic oxidation of 1-ethyladamantane can proceed through two main pathways: proton loss or fragmentation. In the presence of trifluoroacetic acid or acetonitrile, the initial step involves the formation of a charge-delocalized cation radical []. While simpler alkyladamantanes like 1-ethyladamantane primarily undergo deprotonation from the cation radical, bulkier substituents on the adamantane cage can shift the reaction towards fragmentation of a carbon-carbon bond []. This competition is governed by the stability of the resulting carbocation, with fragmentation being favored when a tertiary carbocation can be formed.
Q2: How does 1-ethyladamantane behave in binary mixtures with alcohols, and what insights do these mixtures provide about its potential applications?
A3: Studies on binary mixtures of 1-ethyladamantane with 1-heptanol and cyclohexylmethanol provide valuable insights into its physicochemical properties and potential applications []. Measurements of density, viscosity, refractive index, and surface tension across different temperatures and compositions reveal deviations from ideal behavior []. These deviations, quantified through excess molar volume, viscosity deviation, molar refraction deviation, and surface tension deviation, highlight the presence of molecular interactions between 1-ethyladamantane and the alcohols []. This data contributes to a fundamental understanding of adamantane derivatives as potential components in high energy-density hydrocarbon fuels [].
Q3: Has the catalytic oxidation of 1-ethyladamantane been investigated, and what are the key findings?
A4: The catalytic oxidation of 1-ethyladamantane has been studied using hydrogen peroxide as the oxidant and iron-pyridine complexes as catalysts []. This system utilizes atomic hydrogen generated by a palladium membrane to reduce iron in the catalytic complex []. Interestingly, oxidation occurs not only at the tertiary and secondary carbon atoms of the adamantane nucleus but also at the primary carbon atoms of the ethyl group []. Notably, alcohols are the major products of this reaction, exceeding the yield of ketones []. This selectivity towards alcohol formation highlights the potential for controlling the oxidation process through catalyst design and reaction conditions.
Q4: What analytical techniques are commonly employed to study 1-ethyladamantane and related compounds?
A6: Analyzing 1-ethyladamantane and similar compounds often relies on techniques such as gas chromatography-mass spectrometry (GC-MS). In the context of crude oil analysis, this method helps identify and quantify various diamondoids, including 1-ethyladamantane []. Researchers utilize specific mass-to-charge ratios (m/z) to identify different diamondoid species within complex mixtures []. For example, the presence of 1-ethyladamantane is typically indicated by a prominent peak at m/z 135 []. This analytical approach enables researchers to investigate the distribution and abundance of diamondoids in various samples, providing insights into geological processes and petroleum formation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














